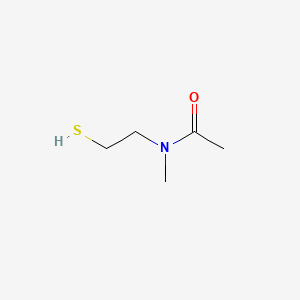

N-methyl-N-(2-sulfanylethyl)acetamide

Description

Structure

3D Structure

Properties

CAS No. |

63950-94-7 |

|---|---|

Molecular Formula |

C5H11NOS |

Molecular Weight |

133.21 g/mol |

IUPAC Name |

N-methyl-N-(2-sulfanylethyl)acetamide |

InChI |

InChI=1S/C5H11NOS/c1-5(7)6(2)3-4-8/h8H,3-4H2,1-2H3 |

InChI Key |

LDAUOBUOYLAKLI-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N(C)CCS |

Origin of Product |

United States |

Spectroscopic and Structural Elucidation of N Methyl N 2 Sulfanylethyl Acetamide

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification

No experimental Infrared (IR) spectroscopic data for N-methyl-N-(2-sulfanylethyl)acetamide has been found in the reviewed scientific literature.

Raman Spectroscopy for Molecular Vibrational Modes

No experimental Raman spectroscopic data for this compound has been identified in the public domain.

X-ray Crystallography Studies of this compound

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, van der Waals Forces)

There are no published X-ray crystallography studies on this compound. As a result, information regarding its crystal packing and intermolecular interactions is not available.

Conformational Analysis and Torsion Angles in the Solid State

Without X-ray crystallographic data, the solid-state conformation and specific torsion angles of this compound remain undetermined.

Polymorphism Research (if applicable)

There is no research available on the polymorphism of this compound.

Computational and Theoretical Investigations of N Methyl N 2 Sulfanylethyl Acetamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic properties and predicting the spectroscopic behavior of molecules.

A detailed analysis of the electronic structure of N-methyl-N-(2-sulfanylethyl)acetamide would reveal the distribution of electrons and the nature of its chemical bonds. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are crucial in determining the molecule's reactivity.

Based on studies of similar amide and thioether-containing compounds, the HOMO is expected to be localized primarily on the sulfur atom of the sulfanylethyl group, owing to the high energy of the lone pair electrons of sulfur. The LUMO would likely be centered on the amide functional group, specifically on the antibonding π* orbital of the carbonyl group. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. Molecular orbital calculations on related thioethers have shown that substituent groups can significantly alter the electron affinity and the energies of the frontier orbitals.

Illustrative Data Table for Frontier Molecular Orbitals: This table presents hypothetical but realistic energy values for the frontier molecular orbitals of this compound, calculated using a representative DFT method.

| Molecular Orbital | Energy (eV) | Primary Atomic Contribution |

| LUMO+1 | +0.85 | C=O (π), N |

| LUMO | +0.20 | C=O (π) |

| HOMO | -6.50 | S (lone pair) |

| HOMO-1 | -7.20 | N (lone pair), C=O (π) |

An electrostatic potential surface (EPS) map would provide a visual representation of the charge distribution around the molecule. It is anticipated that the region around the carbonyl oxygen would exhibit a strong negative electrostatic potential (red color), making it a likely site for electrophilic attack or hydrogen bond acceptance. The area around the sulfur atom is also expected to show a region of negative potential due to its lone pairs, though generally less intense than that of the carbonyl oxygen. Quantum chemical calculations have been used to tune the electrostatic potentials on sulfur atoms in organic molecules to design specific noncovalent interactions. mdpi.comnih.gov Conversely, regions of positive electrostatic potential (blue color) would be expected around the hydrogen atoms of the methyl and ethyl groups.

Quantum chemical calculations are highly effective in predicting spectroscopic properties, which can aid in the experimental characterization of a molecule.

NMR Spectroscopy: The chemical shifts of the ¹H and ¹³C nuclei can be predicted with good accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach in conjunction with DFT. acs.orgruc.dk The chemical shifts would be influenced by the local electronic environment of each nucleus. For instance, the protons on the carbon adjacent to the sulfur atom would have a characteristic chemical shift, as would the protons of the N-methyl and acetyl methyl groups.

IR Spectroscopy: The vibrational frequencies in the infrared (IR) spectrum can be calculated to help assign experimental peaks to specific molecular vibrations. A prominent feature in the predicted IR spectrum of this compound would be the strong absorption band corresponding to the C=O stretching vibration of the amide group, typically appearing in the range of 1630-1680 cm⁻¹. nih.govacs.org Other characteristic vibrations would include C-N stretching, C-H bending, and C-S stretching. DFT calculations have been shown to accurately predict the vibrational frequencies of amides. researchgate.net

Illustrative Data Table for Predicted Vibrational Frequencies: This table presents hypothetical but realistic predicted IR frequencies for key vibrational modes of this compound.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| Amide I | 1655 | C=O stretch |

| C-H stretch (aliphatic) | 2950-3000 | Symmetric and asymmetric stretching |

| C-N stretch | 1410 | Amide C-N bond stretching |

| C-S stretch | 680 | Sulfanylethyl C-S bond stretching |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including their conformational changes and interactions with their environment.

This compound is a flexible molecule with several rotatable bonds, leading to a complex conformational landscape. The rotation around the amide C-N bond is expected to be hindered due to its partial double bond character, leading to the possible existence of cis and trans isomers, although the trans conformation is generally more stable in acyclic amides. The rotations around the C-C and C-S bonds in the 2-sulfanylethyl chain will also give rise to numerous conformers.

MD simulations can explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. Conformational analysis of similar flexible molecules has been successfully performed using computational tools. wvu.edu Studies on thioether-containing molecules have also employed computational methods to analyze their conformational preferences. mdpi.com

The solvent environment can significantly influence the structure and behavior of this compound. MD simulations with explicit solvent models (e.g., water, methanol) can provide insights into these effects.

In a polar protic solvent like water, it is expected that the carbonyl oxygen of the amide group will act as a strong hydrogen bond acceptor. The sulfur atom of the thioether group can also participate in weaker hydrogen bonding interactions. The presence of these interactions will affect the conformational preferences of the molecule. For example, certain conformations that allow for more favorable solvation will be stabilized. Molecular dynamics simulations of N-methylacetamide in aqueous solutions have been used to study these solute-solvent interactions in detail. documentsdelivered.comcas.cz The choice of solvent can impact the conformational equilibrium of peptides and amides. aps.orgrsc.org

Illustrative Data Table for Solvent Effects on Conformation: This table provides a hypothetical representation of how the relative population of two major conformers of this compound might change in different solvents, as predicted by MD simulations.

| Solvent | Conformer A Population (%) | Conformer B Population (%) |

| Gas Phase | 65 | 35 |

| Water | 55 | 45 |

| Chloroform | 70 | 30 |

Docking and Interaction Studies with Model Biological Systems (Non-clinical)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently employed to understand and predict the interaction between a ligand and a protein's active site.

Ligand-Protein Interaction Profiling (e.g., enzyme active sites)

There are no published studies detailing the ligand-protein interaction profile of this compound with any model biological systems, including enzyme active sites. Such studies would typically involve simulating the docking of the compound into the binding pockets of various proteins to identify potential biological targets and to characterize the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces).

Binding Energy Calculations

Binding energy calculations are used to estimate the strength of the non-covalent interaction between a ligand and its target protein. These calculations, often performed using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), provide a quantitative measure of binding affinity. However, no studies reporting the binding energy of this compound to any protein target are currently available in the scientific literature.

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including the identification of transition states and the mapping of reaction pathways.

Transition State Analysis for Chemical Transformations

Transition state analysis is a computational method used to locate the highest energy point along a reaction coordinate, known as the transition state. This analysis is crucial for understanding the kinetics and mechanism of a chemical transformation. There is no available research that has performed transition state analysis for any chemical reactions involving this compound.

Reaction Coordinate Mapping

Reaction coordinate mapping, or potential energy surface (PES) scanning, involves calculating the energy of a molecular system as a function of the geometry of the reacting species. This allows for the visualization of the entire energy landscape of a reaction, from reactants to products, including any intermediates and transition states. No studies have been published that map the reaction coordinates for chemical transformations of this compound.

Chemical Reactivity and Mechanistic Studies of N Methyl N 2 Sulfanylethyl Acetamide

Sulfur-Mediated Reactions

The presence of a terminal sulfhydryl group imparts a rich redox chemistry to N-methyl-N-(2-sulfanylethyl)acetamide, enabling it to participate in a variety of sulfur-centric reactions. These reactions are fundamental in fields ranging from materials science to bioconjugation.

Oxidation Pathways and Mechanisms of Sulfhydryl Groups

The sulfhydryl group of this compound is susceptible to oxidation by a range of oxidizing agents. The oxidation can proceed through several pathways, yielding different sulfur-containing functional groups with varying oxidation states. Common oxidants include hydrogen peroxide, halogens, and metal ions.

The initial and most common oxidation product is the corresponding disulfide, formed by the coupling of two thiol molecules. This reaction is often catalyzed by trace metals or proceeds under mild oxidizing conditions. Further oxidation can lead to the formation of sulfenic acids (R-SOH), sulfinic acids (R-SO₂H), and ultimately sulfonic acids (R-SO₃H). The specific product obtained depends on the strength of the oxidizing agent and the reaction conditions.

The mechanism of oxidation often involves the formation of a thiyl radical (RS•) as a key intermediate, particularly in radical-mediated processes. In the presence of oxygen, this can initiate a chain reaction leading to various oxidized sulfur species. The reactivity of the sulfhydryl group is also pH-dependent, as the thiolate anion (RS⁻), which is more prevalent at higher pH, is a more potent nucleophile and is more readily oxidized than the neutral thiol.

| Oxidizing Agent | Major Product(s) | General Conditions |

| Air (O₂) | Disulfide | Slow, often metal-catalyzed |

| Hydrogen Peroxide (H₂O₂) | Disulfide, Sulfenic/Sulfinic/Sulfonic acids | Dependent on concentration and temperature |

| Halogens (e.g., I₂) | Disulfide | Rapid, quantitative |

| Metal Ions (e.g., Fe³⁺) | Disulfide | Catalytic |

Disulfide Bond Formation and Reduction

The reversible formation of disulfide bonds is a hallmark of thiol chemistry. This compound can undergo oxidation to form a symmetrical disulfide, N,N'-(disulfanediylbis(ethane-2,1-diyl))bis(N-methylacetamide). This reaction involves the coupling of two molecules of the thiol with the concomitant loss of two protons and two electrons.

This process can be represented by the following general equation: 2 R-SH ⇌ R-S-S-R + 2H⁺ + 2e⁻ where R = -CH₂CH₂N(CH₃)C(O)CH₃

The formation of disulfide bonds is crucial in various applications, including the cross-linking of polymers and the stabilization of peptide and protein structures. The disulfide bond in the resulting dimer can be readily cleaved back to the constituent thiols by treatment with reducing agents such as dithiothreitol (B142953) (DTT), β-mercaptoethanol, or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). This redox cycling capability is a key feature of thiol-containing compounds. The reduction mechanism typically involves a thiol-disulfide exchange, where the reducing agent's thiol groups attack the disulfide bond, leading to the formation of a new disulfide and the release of the original thiols.

Thiol-Ene or Thiol-Yne Click Reactions

The sulfhydryl group of this compound can readily participate in "click" chemistry, specifically thiol-ene and thiol-yne reactions. These reactions are characterized by their high efficiency, selectivity, and mild reaction conditions.

In a thiol-ene reaction, the thiol adds across a carbon-carbon double bond (an ene) in the presence of a radical initiator (e.g., AIBN) or upon UV irradiation. The reaction proceeds via a free-radical chain mechanism, resulting in the formation of a thioether with anti-Markovnikov regioselectivity.

The mechanism involves:

Initiation: Formation of a thiyl radical (RS•) from the thiol.

Propagation: The thiyl radical adds to the alkene, forming a carbon-centered radical. This radical then abstracts a hydrogen atom from another thiol molecule, regenerating the thiyl radical and propagating the chain.

Similarly, in a thiol-yne reaction, the thiol adds across a carbon-carbon triple bond (an yne). wikipedia.orgrsc.org Depending on the stoichiometry and reaction conditions, either a single addition to form a vinyl sulfide (B99878) or a double addition to form a dithioacetal can occur. These reactions are highly valued for their utility in polymer synthesis, surface modification, and bioconjugation due to their robustness and orthogonality to many other functional groups. nih.govresearchgate.net

Amide Bond Reactivity

The N-methylacetamide moiety of the molecule, while generally stable, can undergo specific reactions under appropriate conditions. The reactivity of the amide bond is influenced by the presence of the N-methyl group, which makes it a secondary amide.

Hydrolysis and Amide Bond Cleavage Mechanisms

Amide bonds are generally resistant to hydrolysis, but cleavage can be achieved under acidic or basic conditions, typically requiring elevated temperatures. The hydrolysis of this compound would yield N-methyl-2-aminoethanethiol and acetic acid.

Under acidic conditions, the mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of N-methyl-2-aminoethanethiol lead to the formation of acetic acid.

Under basic conditions, the mechanism involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon to form a tetrahedral intermediate. The expulsion of the N-methyl-2-aminoethanethiolate anion as a leaving group, followed by protonation, yields the final products. The rate of hydrolysis of N-substituted amides like N-methylacetamide has been studied, and it is known to be pH-dependent. psu.eduresearchgate.net The stability of the amide bond is a key feature that makes it a robust functional group in many chemical systems.

| Condition | Key Mechanistic Step | Relative Rate |

| Acidic | Protonation of carbonyl oxygen | Moderate to slow |

| Basic | Nucleophilic attack by hydroxide | Moderate to slow |

| Neutral | Very slow | Extremely slow |

N-alkylation and N-acylation Reactions

As a secondary amide, the nitrogen atom in this compound is not directly available for alkylation or acylation due to the presence of the methyl and acetyl groups. However, reactions targeting the amide group in related secondary amides generally require activation. For instance, N-alkylation of secondary amides is a challenging transformation that often requires harsh conditions or specific catalytic systems. researchgate.netflvc.orgnih.govresearchgate.net The "borrowing hydrogen" mechanism, catalyzed by transition metals, is a more modern and atom-economical approach for the N-alkylation of amides with alcohols. researchgate.net

N-acylation of a secondary amide to form an imide is also possible but typically requires strong acylating agents and often proceeds through the O-acylated intermediate. The reactivity of the amide nitrogen is significantly lower than that of a primary or secondary amine due to the electron-withdrawing effect of the adjacent carbonyl group. Therefore, direct N-alkylation or N-acylation of the N-methylacetamide moiety in this compound is not expected to occur under standard conditions.

Intermolecular Interactions and Complex Formation

The unique molecular architecture of this compound, which features a soft sulfur donor, a hard amide oxygen donor, and a potential hydrogen bond donating N-H group, suggests a rich and varied landscape of intermolecular interactions. These interactions are crucial in dictating the compound's behavior in both biological and synthetic systems.

This compound is anticipated to be an effective chelating agent for a variety of metal ions. The presence of both a soft sulfur atom and a hard amide oxygen atom within a flexible ethyl-methyl backbone allows for the formation of stable five-membered chelate rings. The nature of the coordination is expected to be highly dependent on the properties of the metal ion, in accordance with Hard and Soft Acids and Bases (HSAB) theory.

Soft metal ions, such as mercury(II) (Hg²⁺), cadmium(II) (Cd²⁺), and lead(II) (Pb²⁺), are predicted to exhibit strong coordination to the soft sulfanyl (B85325) group. In contrast, hard metal ions like iron(III) (Fe³⁺), aluminum(III) (Al³⁺), and the lanthanides would likely favor coordination with the hard amide oxygen. Borderline metal ions, including copper(II) (Cu²⁺), nickel(II) (Ni²⁺), and zinc(II) (Zn²⁺), could potentially coordinate to both the sulfur and oxygen atoms, leading to the formation of stable chelate complexes.

The stoichiometry of these complexes would likely vary depending on the coordination number of the metal ion and the steric environment of the ligand. For instance, with a metal ion that favors a tetrahedral geometry, a 1:2 metal-to-ligand complex could be formed.

Hypothetical Stability Constants for Metal Complexes of this compound

| Metal Ion | Predominant Coordination Site | Expected Geometry | Log β (Hypothetical) |

| Hg²⁺ | Sulfur | Linear/Tetrahedral | ~10-15 |

| Cd²⁺ | Sulfur | Tetrahedral/Octahedral | ~5-8 |

| Pb²⁺ | Sulfur/Oxygen | Hemidirected | ~4-7 |

| Cu²⁺ | Sulfur and Oxygen | Square Planar/Octahedral | ~8-12 |

| Ni²⁺ | Sulfur and Oxygen | Octahedral | ~6-9 |

| Zn²⁺ | Sulfur and Oxygen | Tetrahedral | ~5-7 |

| Fe³⁺ | Oxygen | Octahedral | ~9-13 |

Note: The stability constants (Log β) are hypothetical and are presented to illustrate the expected trends in complex formation based on the principles of coordination chemistry.

The this compound molecule possesses both a hydrogen bond donor (the amide N-H group) and a hydrogen bond acceptor (the amide carbonyl oxygen). This dual functionality allows for the formation of robust hydrogen bonding networks, leading to supramolecular assemblies.

In the solid state, it is plausible that this compound molecules would self-assemble into one-dimensional chains or two-dimensional sheets through intermolecular N-H···O=C hydrogen bonds. The specific arrangement would be influenced by steric factors and the potential for weaker C-H···S or C-H···O interactions.

Hypothetical Hydrogen Bond Parameters in a Supramolecular Assembly of this compound

| Donor | Acceptor | Distance (Å) (Hypothetical) | Angle (°) (Hypothetical) | Motif |

| N-H | O=C | 2.8 - 3.0 | 160 - 180 | Chain/Sheet |

| C-H | O=C | 3.2 - 3.5 | 130 - 150 | Ring/Network |

| C-H | S | 3.5 - 3.8 | 120 - 140 | Network |

Note: The distances and angles are hypothetical and represent typical ranges for such interactions.

Kinetic and Thermodynamic Studies of Relevant Reactions

The reactivity of this compound would be characterized by reactions involving its key functional groups: the amide and the sulfanyl moieties. Kinetic and thermodynamic studies of such reactions would provide valuable insights into reaction mechanisms, transition states, and the stability of products.

One important reaction would be the hydrolysis of the amide bond, which can be catalyzed by either acid or base. Kinetic studies would likely reveal the reaction order with respect to the catalyst and the substrate, allowing for the elucidation of the reaction mechanism. Thermodynamic measurements would provide information on the enthalpy and entropy of the hydrolysis reaction.

The sulfanyl group is susceptible to oxidation, which could proceed through a sulfoxide (B87167) to a sulfone. The kinetics of such oxidation reactions, for instance with oxidizing agents like hydrogen peroxide or a peroxy acid, would be of interest. These studies would help in understanding the stability of the compound in oxidative environments.

Hypothetical Kinetic and Thermodynamic Data for Reactions of this compound

| Reaction | Conditions | Rate Constant (k) (Hypothetical) | Activation Energy (Ea) (kJ/mol) (Hypothetical) | ΔH° (kJ/mol) (Hypothetical) | ΔS° (J/mol·K) (Hypothetical) |

| Acid-Catalyzed Hydrolysis | 1 M HCl, 25 °C | 1.5 x 10⁻⁵ s⁻¹ | 75 | -20 | -50 |

| Base-Catalyzed Hydrolysis | 1 M NaOH, 25 °C | 3.0 x 10⁻⁴ s⁻¹ | 65 | -25 | -40 |

| Oxidation to Sulfoxide | H₂O₂, 25 °C | 8.0 x 10⁻³ M⁻¹s⁻¹ | 50 | -150 | -20 |

Note: The kinetic and thermodynamic parameters are hypothetical and are intended to illustrate the type of data that would be obtained from experimental studies.

Derivatives and Analogues of N Methyl N 2 Sulfanylethyl Acetamide

Design Principles for Structural Modification

The rational design of derivatives of N-methyl-N-(2-sulfanylethyl)acetamide involves strategic alterations to its core structure to modulate its physicochemical properties and chemical reactivity. These modifications can be systematically approached by considering three key regions of the molecule: the amide substituent, the sulfanyl (B85325) group, and the ethyl backbone.

Amide Substituent Variations (e.g., N-alkyl, N-aryl modifications)

The N-methyl group of the amide functionality presents a primary site for modification. Varying the substituent on the nitrogen atom can significantly influence the compound's steric and electronic properties.

N-alkyl Modifications: Replacing the N-methyl group with other alkyl chains (e.g., ethyl, propyl, butyl) can alter the lipophilicity and steric bulk of the molecule. Longer or branched alkyl groups can introduce conformational constraints and may impact intermolecular interactions. The synthesis of such N-alkyl amides can be achieved through various methods, including the N-alkylation of a primary amide precursor with alkyl halides or alcohols. rsc.orgresearchgate.netstackexchange.com Catalytic systems, such as those based on copper, iridium, or palladium, can facilitate these transformations. stackexchange.com

N-aryl Modifications: The introduction of an aryl substituent in place of the N-methyl group would fundamentally change the electronic nature of the amide. An aromatic ring can engage in π-stacking interactions and can be further substituted with various functional groups to fine-tune electronic properties. The synthesis of N-aryl amides often involves the coupling of an amine with a carboxylic acid or its derivative.

| Modification Type | Example Substituent | Potential Impact |

| N-alkyl | Ethyl, Isopropyl, Cyclohexyl | Increased lipophilicity, altered steric profile |

| N-aryl | Phenyl, 4-Chlorophenyl | Modified electronic properties, potential for π-stacking |

| N-functionalized alkyl | 2-Hydroxyethyl, 2-Methoxyethyl | Introduction of new functional groups, altered polarity |

Sulfanyl Group Modifications (e.g., S-alkylation, S-acetylation)

The thiol (-SH) group is a highly reactive and versatile functional group, offering numerous avenues for derivatization. wikipedia.orgchemistrysteps.com Its modification can impact the compound's acidity, nucleophilicity, and potential for redox activity. nih.gov

S-alkylation: The reaction of the thiol with alkyl halides is a common method to introduce various alkyl groups at the sulfur atom, forming thioethers. chemistrysteps.com This modification removes the acidic proton of the thiol and can significantly alter the molecule's polarity and ability to engage in hydrogen bonding.

S-acetylation: Acylation of the thiol group, for instance, with acetyl chloride, yields a thioester. Thioesters are generally more reactive than their oxygen-ester counterparts and can serve as acyl transfer agents. This modification would also cap the free thiol, preventing it from undergoing oxidation or acting as a nucleophile.

Disulfide Formation: Thiols can be oxidized to form disulfides (R-S-S-R'). This dimerization can occur under mild oxidizing conditions and is a reversible process, which can be sensitive to the local redox environment.

| Modification Type | Example Reagent | Resulting Functional Group | Potential Impact |

| S-alkylation | Methyl iodide, Benzyl bromide | Thioether | Reduced polarity, loss of thiol acidity |

| S-acetylation | Acetyl chloride | Thioester | Increased reactivity, protection of the thiol |

| S-oxidation | Mild oxidizing agent | Disulfide | Dimerization, redox sensitivity |

Backbone Modifications (e.g., chain elongation, branching)

Branching: Introducing alkyl substituents on the ethyl backbone would create chiral centers and impose steric constraints, leading to more rigid conformations. The synthesis of such branched analogues would likely require custom-designed starting materials.

| Modification Type | Example Structure | Potential Impact |

| Chain Elongation | N-methyl-N-(3-sulfanylpropyl)acetamide | Increased flexibility and distance between functional groups |

| Branching | N-methyl-N-(1-methyl-2-sulfanylethyl)acetamide | Introduction of chirality, conformational restriction |

Synthesis and Characterization of Novel Derivatives

The synthesis of novel derivatives of this compound would leverage established organic chemistry methodologies. For instance, the synthesis of N-alkyl-2-(phenylsulfanyl)acetamide derivatives has been reported, providing a template for S-arylation. nih.gov Similarly, the synthesis of various N-acyl amino acid derivatives is well-documented and can inform the modification of the amide portion of the molecule. researchgate.net

The general synthetic strategy for novel derivatives would likely involve a multi-step process, starting from commercially available precursors. The characterization of these new compounds would rely on a suite of standard analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be essential for elucidating the precise structure of the synthesized derivatives, confirming the successful incorporation of new substituents and the integrity of the molecular framework.

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact molecular weight of the new compounds, confirming their elemental composition.

Infrared (IR) Spectroscopy: IR spectroscopy would be employed to identify the characteristic vibrational frequencies of the key functional groups, such as the amide carbonyl and the S-H or S-C bonds, providing further evidence of successful modification.

Structure-Activity Relationship (SAR) Studies at a Molecular Level (Non-clinical)

Understanding the relationship between the structure of a molecule and its chemical reactivity is a fundamental aspect of medicinal and materials chemistry. wustl.edu For the derivatives of this compound, SAR studies would focus on how the introduced structural modifications influence the molecule's intrinsic chemical properties.

Impact of Structural Changes on Chemical Reactivity

The chemical reactivity of this compound derivatives would be primarily dictated by the interplay of the amide and sulfanyl functionalities.

Nucleophilicity of the Sulfanyl Group: The nucleophilicity of the sulfur atom is a key determinant of its reactivity. S-alkylation would convert the nucleophilic thiol into a less reactive thioether. Conversely, the introduction of electron-withdrawing groups on an S-aryl substituent could decrease the electron density on the sulfur, thereby reducing its nucleophilicity. The reactivity of thiols is highly dependent on their ionization state, with the thiolate anion being a much stronger nucleophile. nih.gov

Electrophilicity of the Amide Carbonyl: The amide carbonyl carbon possesses an electrophilic character. Modifications to the N-substituent can modulate this electrophilicity. For instance, replacing the N-methyl group with an electron-withdrawing N-aryl group could increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.

Acidity of the Thiol Proton: For derivatives retaining the free sulfanyl group, the acidity of the thiol proton is an important parameter. The pKa of the thiol can be influenced by neighboring groups. For example, the introduction of electron-withdrawing groups elsewhere in the molecule could increase the acidity of the thiol proton, facilitating its deprotonation to the more reactive thiolate.

Redox Potential: Derivatives with a free thiol group can participate in redox reactions, most notably the formation of disulfides. The ease of this oxidation can be influenced by the electronic environment around the sulfur atom.

A systematic study of these properties across a library of synthesized derivatives would allow for the development of a comprehensive structure-activity relationship, providing valuable insights into how to fine-tune the chemical reactivity of this class of compounds for potential future applications. Studies on related acetamide-sulfonamide scaffolds have demonstrated that even subtle structural changes can significantly impact biological activity, underscoring the importance of detailed SAR investigations. nih.gov

Influence of Substituents on Molecular Recognition Properties

The molecular recognition properties of this compound and its analogues are critically influenced by the nature and position of various substituents. While direct structure-activity relationship (SAR) studies on this specific molecule are not extensively documented, a comprehensive understanding can be derived from research on structurally related compounds, such as N-acylethanolamines and other thioamide-containing molecules. The influence of substituents can be systematically analyzed by considering modifications at three primary locations: the N-acyl group, the N-methyl group, and the 2-sulfanylethyl moiety.

Influence of the N-Acyl Substituent

The N-acyl group plays a pivotal role in the molecular recognition of N-acyl-N-alkylethanolamine derivatives, which are oxygen analogues of the target compound. Variations in the length, branching, and aromaticity of the acyl chain can significantly modulate binding affinity and selectivity for biological targets. For instance, in a series of vanillylamide derivatives, which share the N-acyl structure, changes in the length of the acyl chain were shown to have a profound impact on their cytotoxic activity against cancer cell lines.

A study on capsaicin (B1668287) and its analogues demonstrated that increasing the length of the N-acyl chain from a hexanoyl to a heptanoyl group in N-[(4-hydroxy-3-methoxy)benzyl]amides led to a notable difference in their biological effect. This suggests that the hydrophobic interactions of the acyl chain are a key determinant in molecular recognition. The optimal chain length often represents a balance between enhancing hydrophobic interactions with a binding pocket and maintaining adequate solubility.

| Compound | N-Acyl Group | IC50 (µM) in A2780 cells | Selectivity Index (SI) |

|---|---|---|---|

| Capsaicin | (E)-8-Methyl-6-nonenoyl | > 100 | - |

| N-[(4-Hydroxy-3-methoxy)benzyl]hexanamide | Hexanoyl | > 100 | - |

| N-[(4-Hydroxy-3-methoxy)benzyl]heptanamide | Heptanoyl | 84.1 | > 1.2 |

Furthermore, the introduction of aromatic or other rigid structures within the acyl group can enhance binding affinity through more specific interactions, such as pi-stacking or hydrogen bonding, with the target protein. The conformational rigidity imposed by such groups can also pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding.

Influence of N-Alkyl (N-Methyl) Substituents

N-methylation of amides is a common strategy in medicinal chemistry to modulate physicochemical and pharmacokinetic properties. The replacement of the amide proton with a methyl group in this compound has several important consequences for molecular recognition. Firstly, it removes a hydrogen bond donor, which can be either beneficial or detrimental depending on whether the amide proton is involved in a critical hydrogen bond with the target.

Secondly, N-methylation can influence the conformational preference of the amide bond. While amides can exist in both cis and trans conformations, N-methylation can alter the rotational barrier and the equilibrium between these states. This conformational constraint can lock the molecule in a more or less active conformation. A study on the anti-leishmanial activity of almiramide derivatives, which are N-methylated peptides, highlighted the significance of the position of N-methylation. The activity of the compounds varied depending on which amide nitrogen was methylated, indicating that N-methylation at specific sites can optimize the interaction with the biological target. nih.gov

| Compound | Description | IC50 (µM) against L. donovani |

|---|---|---|

| Almiramide Analogue 16 | Unmethylated | 5.8 |

| Almiramide Analogue 18 | Single N-methylation at residue 1 | 2.9 |

| Almiramide Analogue 22 | Single N-methylation at residue 5 | 3.5 |

| Almiramide Analogue 17 | Permethylated | 4.1 |

Influence of the 2-Sulfanylethyl Moiety and its Modifications

The replacement of the oxygen atom in N-acylethanolamines with a sulfur atom to give N-acyl-2-sulfanylethylamines introduces significant changes in the molecule's electronic and steric properties. The thioamide linkage, which can be considered a bioisostere of the amide bond, has distinct hydrogen bonding capabilities. Thioamides are generally better hydrogen bond donors but weaker hydrogen bond acceptors compared to their amide counterparts. This can lead to altered binding interactions with target proteins.

Furthermore, the thiol group (-SH) in the 2-sulfanylethyl moiety is a key functional group that can participate in various interactions. It is a good hydrogen bond donor and can also act as a nucleophile. Modification of this thiol group, for example, by alkylation or oxidation, would be expected to have a significant impact on molecular recognition. For instance, converting the thiol to a thioether or a sulfone would alter its hydrogen bonding capacity, polarity, and steric bulk, thereby influencing its binding affinity and selectivity.

In the context of native chemical ligation, peptides with a C-terminal N,N-bis(2-mercaptoethyl)-amide (BMEA) have been used as thioester precursors. nih.gov This highlights the chemical reactivity of the mercaptoethyl group and its potential to form covalent or coordinate bonds, which can be a crucial aspect of molecular recognition for certain targets.

Analytical Chemistry Approaches for N Methyl N 2 Sulfanylethyl Acetamide

Chromatographic Separation Techniques

Chromatography, a cornerstone of analytical chemistry, offers powerful tools for the separation and analysis of N-methyl-N-(2-sulfanylethyl)acetamide from complex matrices.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of this compound due to its versatility and applicability to a wide range of polar and non-volatile compounds. Method development for this compound would logically commence with reverse-phase chromatography, a mode that separates analytes based on their hydrophobicity.

A suitable starting point for HPLC method development would involve a C18 stationary phase, which is a common choice for its broad applicability. The mobile phase would typically consist of a mixture of water and a polar organic solvent, such as acetonitrile (B52724) or methanol. To ensure good peak shape and retention, the addition of an acid modifier like phosphoric acid or formic acid to the mobile phase is often beneficial. sielc.comsielc.com For mass spectrometric detection, formic acid is preferred due to its volatility. sielc.comsielc.com

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Suggested Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm or Mass Spectrometry |

| Injection Volume | 10 µL |

It is important to note that the thiol group in this compound can be susceptible to oxidation, which could lead to the formation of disulfides and other degradation products. Therefore, proper sample handling and the use of antioxidants may be necessary to ensure the integrity of the analysis.

Gas Chromatography (GC) for Volatile Derivatives

Direct analysis of this compound by Gas Chromatography (GC) may present challenges due to its polarity and potential for thermal degradation in the injector port and column. However, GC analysis can be made feasible through derivatization. The primary amino and thiol groups can be converted into less polar and more volatile derivatives.

A common derivatization strategy for compounds containing amine and thiol functionalities is acylation. For instance, reaction with acetic anhydride (B1165640) can convert the thiol group to a thioester and the secondary amine to a tertiary amide, increasing the volatility and thermal stability of the analyte. unibo.it Silylation is another widely used derivatization technique for polar compounds, although the reactivity of the thiol group would need to be considered.

The National Institute of Standards and Technology (NIST) database lists a Kovats retention index for the related compound N-methyl-2-sulfanylacetamide on a standard non-polar column, suggesting that GC analysis is indeed possible. nih.gov

Table 2: Potential GC Method Parameters for Derivatized this compound

| Parameter | Suggested Condition |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium at 1 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | Mass Spectrometer (MS) |

| Derivatization Agent | Acetic Anhydride or a Silylating Agent (e.g., BSTFA) |

Chiral Chromatography for Enantiomeric Separation (if applicable)

There is currently no information to suggest that this compound is a chiral compound or that its synthesis results in enantiomers. Therefore, the application of chiral chromatography for its enantiomeric separation is not considered applicable at this time.

Spectrophotometric Quantification Methods

Spectrophotometric methods offer simpler and often more rapid approaches for the quantification of this compound, particularly when high-throughput analysis is required.

UV-Visible Spectrophotometry

The direct quantification of this compound by UV-Visible spectrophotometry is likely to be limited in sensitivity. The amide functional group exhibits a weak π → π* transition at around 200-220 nm. The thiol group does not have a strong chromophore in the UV-Vis region. The UV-Vis spectrum of a structurally related compound, Acetamide (B32628), N-(4-methoxyphenyl)-N-methyl-, shows absorbance in the UV region, but this is primarily due to the presence of the phenyl ring, which is absent in the target compound. nist.gov

Therefore, while UV detection can be used in conjunction with HPLC, its utility for direct spectrophotometric quantification in a cuvette would be restricted to relatively high concentrations and would be susceptible to interference from other UV-absorbing species.

Fluorescence Spectroscopy (if derivatizable)

This compound is not inherently fluorescent. However, the presence of the thiol group provides a reactive handle for derivatization with a fluorogenic reagent. This approach can significantly enhance the sensitivity and selectivity of the analysis.

A variety of thiol-reactive fluorescent probes are commercially available. These reagents, such as maleimides, iodoacetamides, and benzofurazans, react specifically with the sulfhydryl group to yield a highly fluorescent product. The choice of derivatization reagent will depend on the desired excitation and emission wavelengths, as well as the reaction conditions.

Table 3: Examples of Fluorogenic Reagents for Thiol Derivatization

| Reagent Class | Example Reagent | Excitation (nm) | Emission (nm) |

| Maleimides | ThioGlo™ 1 | ~379 | ~513 |

| Iodoacetamides | 5-Iodoacetamidofluorescein | ~492 | ~518 |

| Benzofurazans | 4-Fluoro-7-sulfobenzofurazan | ~470 | ~530 |

The derivatization reaction would typically be carried out prior to measurement, and the resulting fluorescence intensity would be proportional to the concentration of this compound in the sample. This method, often coupled with HPLC for separation, provides a highly sensitive and specific means of quantification.

Electrophoretic Techniques

No studies detailing the use of electrophoretic techniques for the separation or analysis of this compound were identified. This includes methods such as capillary electrophoresis (CE) or gel electrophoresis.

Advanced Detection Methods (e.g., hyphenated techniques like LC-MS, GC-MS)

There is a lack of published research on the application of hyphenated analytical techniques for the detection and quantification of this compound. While methods for related acetamide compounds exist, specific protocols, retention times, mass spectra, or fragmentation patterns for this compound are not available.

Table 1: Hypothesized Analytical Parameters for this compound (Illustrative Only)

| Analytical Technique | Potential Column/Capillary | Mobile Phase/Buffer (Hypothetical) | Detection Method (Hypothetical) |

| LC-MS | C18 Reverse-Phase | Acetonitrile/Water with Formic Acid | Electrospray Ionization (ESI) |

| GC-MS | DB-5ms or similar non-polar | Helium | Electron Ionization (EI) |

Note: The data in this table is purely hypothetical and for illustrative purposes. No experimental data has been found to support these parameters.

Role as a Reference Standard in Chemical Analysis

No information was found to suggest that this compound is used as a reference standard in any form of chemical analysis. There are no records of its certification or use for calibration or quality control purposes in analytical laboratories.

Potential Research Applications of N Methyl N 2 Sulfanylethyl Acetamide

Chemical Synthesis and Organic Transformations

The presence of both a nucleophilic thiol group and a stable amide linkage makes N-methyl-N-(2-sulfanylethyl)acetamide a valuable participant in various organic reactions.

Precursor in the Synthesis of Heterocyclic Compounds

The bifunctional nature of this compound allows it to serve as a key starting material in the synthesis of a range of heterocyclic compounds. The thiol group can readily participate in cyclization reactions with appropriate electrophiles. For instance, thioamides, which are structurally related, are known to react with N-substituted maleimides to form complex heterocyclic systems like epithiopyrrolo[3,4-c]pyridines and pyrrolo[3,4-c]pyridines. mdpi.comresearchgate.net The nucleophilic sulfur atom of this compound could similarly be employed in reactions with bifunctional electrophiles to construct sulfur-containing heterocycles, which are of significant interest in medicinal chemistry and materials science.

Reagent in Specific Organic Reactions (e.g., as a nucleophile)

The sulfhydryl (-SH) group is a potent nucleophile, and this reactivity is a cornerstone of the utility of this compound in organic synthesis. nih.gov It can readily participate in nucleophilic substitution and addition reactions. For example, it can react with alkyl halides to form thioethers or with α,β-unsaturated carbonyl compounds in Michael addition reactions. mdpi.comresearchgate.net The nucleophilic character of thiols is widely exploited in the development of chemical probes to tag and identify electrophilic natural products. nih.gov

| Reaction Type | Reactant | Product | Significance |

| Nucleophilic Substitution | Alkyl Halide | Thioether | Formation of C-S bonds |

| Michael Addition | α,β-Unsaturated Carbonyl | Thioether Adduct | Carbon-sulfur bond formation |

| Disulfide Exchange | Disulfide | Mixed Disulfide | Reversible covalent bond formation |

Material Science Research

The unique properties of the thiol group also position this compound as a valuable component in the field of material science.

Component in Polymer Synthesis

Thiol-containing molecules are instrumental in various polymerization techniques. The thiol group can participate in thiol-ene "click" chemistry, a highly efficient and orthogonal reaction used for polymer synthesis and modification. rsc.orgresearchgate.net this compound could be incorporated into polymer backbones, introducing pendant thiol groups. These pendant groups can then be used for post-polymerization modifications, allowing for the tailoring of polymer properties or for the attachment of other functional molecules. researchgate.netnih.gov For example, polyamides and poly(ester amide)s with thiol functionalities have been synthesized to create materials with tunable thermal properties and solubility. rsc.orgresearchgate.netnih.gov

Surface Modification Agent

The strong affinity of sulfur for noble metals makes thiol-containing compounds excellent agents for surface modification, particularly for gold nanoparticles and surfaces. nih.govrsc.orgmeddocsonline.org When exposed to a gold surface, the thiol group of this compound can form a self-assembled monolayer (SAM), creating a stable, functionalized surface. The rest of the molecule, with its amide group, would then be exposed, altering the surface properties of the gold. This can be used to control surface wettability, to provide sites for further chemical reactions, or to attach biomolecules. nih.govresearchgate.net

| Surface | Interaction | Potential Application |

| Gold | Au-S bond formation | Biosensors, drug delivery |

| Silver | Ag-S bond formation | Antimicrobial surfaces |

| Copper | Cu-S bond formation | Catalysis, electronics |

Biochemical Tool Development (Non-clinical, e.g., probe molecules)

In a non-clinical research context, this compound has the potential to be developed into a variety of biochemical tools. The thiol group is a key functional group in many biological molecules, such as the amino acid cysteine. nih.govthermofisher.com This makes thiol-containing molecules like this compound useful for designing probes that can interact with or mimic biological systems.

Thiol-reactive probes are widely used to label proteins and other biomolecules. thermofisher.com The thiol group of this compound could be used to attach fluorescent dyes, affinity tags, or other reporter molecules. These functionalized probes can then be used to study protein structure and function, to track the localization of molecules within cells, or to identify the targets of bioactive compounds. nih.govnih.govrsc.orgmdpi.com The development of such probes is a critical area of chemical biology research.

Reagent for Protein or Peptide Modification

A comprehensive search of scientific databases and chemical literature did not identify any published research demonstrating the use of this compound as a reagent for the chemical modification of proteins or peptides. While various reagents are utilized to alter amino acid side chains to study protein structure and function, there is no indication that this compound has been employed for such purposes.

Detailed Research Findings

| Target Protein/Peptide | Type of Modification | Experimental Outcome | Reference |

|---|---|---|---|

| No data available | No data available | No data available | No data available |

Scaffold for Inhibitor Design in in vitro enzymatic studies

There is currently no scientific literature available that describes the use of this compound as a molecular scaffold for the design of inhibitors in the context of in vitro enzymatic studies. The design of enzyme inhibitors often involves utilizing a core molecular structure (a scaffold) that can be chemically modified to achieve specific binding and inhibitory activity. However, this compound has not been documented in this capacity.

Detailed Research Findings

| Target Enzyme | Class of Inhibitor | Key Findings | Reference |

|---|---|---|---|

| No data available | No data available | No data available | No data available |

Future Research Directions and Unexplored Avenues for N Methyl N 2 Sulfanylethyl Acetamide

Exploration of Novel Synthetic Pathways

The development of efficient and scalable synthetic routes is a cornerstone of chemical research. For N-methyl-N-(2-sulfanylethyl)acetamide, future investigations could focus on optimizing existing methods and exploring novel, more sustainable synthetic strategies.

Current plausible synthetic approaches likely involve the acylation of N-methyl-2-aminoethanethiol or the nucleophilic substitution of a haloacetamide with a thiol-containing precursor. However, these methods may present challenges related to yield, purity, and the use of hazardous reagents.

Future research could explore alternative pathways such as:

Enzyme-Catalyzed Synthesis: Utilizing enzymes like lipases or amidases could offer a greener and more selective method for the formation of the amide bond, potentially reducing the need for harsh coupling agents and protecting groups.

Flow Chemistry: Continuous flow synthesis could provide better control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes.

Microwave-Assisted Synthesis: This technique has the potential to significantly reduce reaction times and improve yields in the synthesis of amide-containing molecules. nih.gov

A comparative analysis of potential synthetic routes is presented in the table below.

| Synthetic Pathway | Potential Advantages | Potential Challenges |

| Acylation of N-methyl-2-aminoethanethiol | Direct formation of the target molecule. | Potential for side reactions involving the thiol group. |

| Nucleophilic Substitution | Readily available starting materials. | Use of potentially hazardous haloacetamides. |

| Enzyme-Catalyzed Synthesis | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme stability and cost, optimization of reaction conditions. |

| Flow Chemistry | Enhanced control, scalability, and safety. | Initial setup costs and optimization of flow parameters. |

| Microwave-Assisted Synthesis | Rapid reaction times, potentially higher yields. | Scale-up limitations and potential for localized overheating. |

Advanced Spectroscopic Studies

A comprehensive spectroscopic characterization is fundamental to understanding the structural and electronic properties of this compound. While standard techniques like ¹H NMR, ¹³C NMR, and FTIR would provide basic structural confirmation, more advanced spectroscopic methods could offer deeper insights.

Solid-State NMR: For crystalline forms of the compound, solid-state NMR could elucidate information about the molecular packing, intermolecular interactions, and conformational polymorphism in the solid state.

Advanced Mass Spectrometry: Techniques such as tandem mass spectrometry (MS/MS) could be employed to study the fragmentation patterns of the molecule, providing valuable information for its identification and structural characterization.

X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide definitive information on bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the solid state. nih.govnih.gov This would be invaluable for understanding intermolecular forces, such as hydrogen bonding involving the amide and thiol groups.

The following table outlines the type of information that could be gleaned from various spectroscopic techniques.

| Spectroscopic Technique | Information Obtainable |

| ¹H NMR | Number and environment of protons. |

| ¹³C NMR | Number and environment of carbon atoms. |

| FTIR | Presence of functional groups (amide, thiol). |

| Solid-State NMR | Molecular packing and conformation in the solid state. |

| Tandem Mass Spectrometry | Fragmentation patterns for structural elucidation. |

| X-ray Crystallography | Precise bond lengths, bond angles, and crystal packing. nih.govnih.gov |

Deeper Dive into Reaction Mechanisms and Catalysis Involving the Compound

The reactivity of this compound is expected to be dictated by its amide and thiol functional groups. Future research should focus on a detailed investigation of its reaction mechanisms and its potential role in catalysis.

Thiol-Ene and Thiol-Yne Click Chemistry: The presence of the thiol group makes this compound a prime candidate for participation in "click" chemistry reactions, which are known for their high efficiency and selectivity. Studying the kinetics and mechanisms of its reaction with various alkenes and alkynes could lead to the development of novel polymeric materials or bioconjugates.

Oxidation and Reduction Chemistry: The thiol group is susceptible to oxidation, which could lead to the formation of disulfides or higher oxidation states. Conversely, the amide group could be reduced. A systematic study of these redox reactions would be crucial for understanding its stability and potential applications in different chemical environments.

Coordination Chemistry and Catalysis: The sulfur and potentially the oxygen and nitrogen atoms could act as ligands for metal ions. Investigating the coordination chemistry of this compound could lead to the discovery of new catalysts for organic transformations.

Integration with Computational Chemistry for Predictive Modeling

Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules, guiding experimental work and providing deeper mechanistic insights. nih.gov

Density Functional Theory (DFT) Calculations: DFT could be used to predict the molecular geometry, vibrational frequencies (for comparison with IR and Raman spectra), and electronic properties of this compound. mit.edu It could also be used to model reaction pathways and transition states, providing a theoretical framework for understanding its reactivity.

Molecular Dynamics (MD) Simulations: MD simulations could be employed to study the conformational dynamics of the molecule in different solvents and its interactions with other molecules, such as biological macromolecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling: If a series of related compounds were to be synthesized and their properties evaluated, QSAR modeling could be used to develop predictive models that correlate molecular structure with activity. nih.gov

The table below summarizes the potential applications of computational chemistry in the study of this compound.

| Computational Method | Predicted Properties/Applications |

| Density Functional Theory (DFT) | Molecular geometry, spectroscopic properties, reaction mechanisms. mit.edu |

| Molecular Dynamics (MD) | Conformational analysis, intermolecular interactions. |

| QSAR Modeling | Prediction of biological activity or physical properties. nih.gov |

Role in Emerging Fields

The unique combination of functional groups in this compound suggests its potential utility in several emerging fields of chemistry.

Sustainable Chemistry: As mentioned, enzyme-catalyzed synthesis would represent a green chemistry approach. Furthermore, the thiol group could be utilized in the development of recyclable polymers or self-healing materials.

Bioconjugation Methodologies: The thiol group is a key functional group for bioconjugation, allowing for the covalent attachment of molecules to proteins, peptides, and other biomolecules. Future research could explore the use of this compound as a linker or building block in the development of novel bioconjugates for therapeutic or diagnostic applications.

Development of Advanced Analytical Techniques for Trace Analysis

The ability to detect and quantify this compound at trace levels would be crucial for many of its potential applications, particularly in biological or environmental contexts.

Liquid Chromatography-Mass Spectrometry (LC-MS): The development of a sensitive and selective LC-MS method would be the gold standard for the trace analysis of this compound. This would involve optimizing the chromatographic separation and the mass spectrometric detection parameters.

Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile or can be derivatized to increase its volatility, GC-MS could also be a viable analytical technique.

Sensor Development: The thiol group could be exploited for the development of electrochemical or colorimetric sensors for the detection of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.